9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Description
The compound 9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is an organic molecule characterized by its complex structure, featuring multiple functional groups and rings
Properties
IUPAC Name |
9-(3-methoxy-4-phenylmethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O5/c1-30(2)14-21(32)28-25(16-30)36-26-17-31(3,4)15-22(33)29(26)27(28)20-11-12-23(24(13-20)34-5)35-18-19-9-7-6-8-10-19/h6-13,27H,14-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDCVYXFABNBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione generally involves a multi-step process. One common synthetic route includes the following steps:
Formation of the xanthene core: : This is typically achieved through the reaction of a substituted phenol with a benzaldehyde derivative under acidic conditions to form the xanthene scaffold.
Functional group modifications: : Introducing the benzyloxy and methoxy groups onto the phenyl ring often involves selective protection and deprotection steps to ensure correct placement.
Final assembly: : The compound is completed by a series of reactions to add the tetramethyl substitutions and finalize the hexahydro structure.
Industrial Production Methods
In an industrial context, scaling up the synthesis of this compound would involve optimizing each step for higher yields and purity, using more robust reaction conditions and possibly continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzyloxy and methoxy groups can be targets for oxidative cleavage.
Reduction: : The carbonyl groups in the xanthene core may be reduced to alcohols under appropriate conditions.
Substitution: : The aromatic ring can undergo electrophilic aromatic substitution, allowing further functionalization.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts for substitution: : Lewis acids like aluminum chloride.
Major Products
The major products formed depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is often studied for its unique structure and reactivity, serving as a building block in the synthesis of more complex molecules.
Biology
Biologically, xanthene derivatives have been explored for their potential as fluorescent probes and bioactive compounds, particularly in imaging and diagnostic applications.
Medicine
Medically, derivatives of this compound are investigated for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, it can be used as an intermediate in the manufacture of dyes, pigments, and other specialized materials.
Mechanism of Action
The specific mechanism of action for biological or pharmacological effects typically involves interaction with molecular targets such as enzymes or receptors. For instance, fluorescent xanthene derivatives can bind to specific proteins, altering their fluorescence properties and enabling visualization.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: : Another xanthene derivative, widely used as a fluorescent dye.
Rhodamine: : Known for its bright fluorescence, similar in structure but with different substituents.
Highlighting Uniqueness
The uniqueness of 9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its specific substitutions, which impart distinct chemical and biological properties not observed in other related compounds. Its tetramethyl substitutions, in particular, may confer enhanced stability and unique reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
